4-(2,5-Dichloro-1,3-thiazol-4-yl)but-3-ynoic acid
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Overview
Description
4-(2,5-Dichloro-1,3-thiazol-4-yl)but-3-ynoic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 5 on the thiazole ring, and a but-3-ynoic acid moiety attached at position 4.
Preparation Methods
The synthesis of 4-(2,5-Dichloro-1,3-thiazol-4-yl)but-3-ynoic acid typically involves the formation of the thiazole ring followed by the introduction of the but-3-ynoic acid group. One common synthetic route includes the reaction of 2,5-dichlorothiazole with propargyl bromide under basic conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
4-(2,5-Dichloro-1,3-thiazol-4-yl)but-3-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine atoms or the thiazole ring, leading to the formation of various substituted products. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound has been investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research has explored its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 4-(2,5-Dichloro-1,3-thiazol-4-yl)but-3-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
4-(2,5-Dichloro-1,3-thiazol-4-yl)but-3-ynoic acid can be compared with other thiazole derivatives such as:
2,4-Disubstituted thiazoles: These compounds also exhibit diverse biological activities but differ in their substitution patterns and specific applications.
3,4-Dichloro-1,2,5-thiadiazole: This compound has a similar chlorine substitution pattern but differs in its ring structure and properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the but-3-ynoic acid moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H3Cl2NO2S |
---|---|
Molecular Weight |
236.07 g/mol |
IUPAC Name |
4-(2,5-dichloro-1,3-thiazol-4-yl)but-3-ynoic acid |
InChI |
InChI=1S/C7H3Cl2NO2S/c8-6-4(10-7(9)13-6)2-1-3-5(11)12/h3H2,(H,11,12) |
InChI Key |
XLCLXSPITXHMRX-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CC1=C(SC(=N1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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